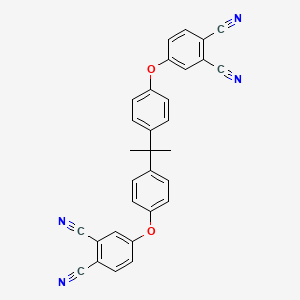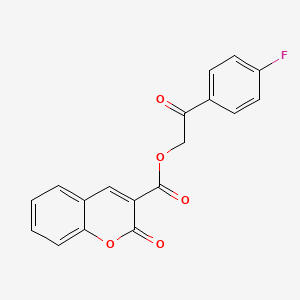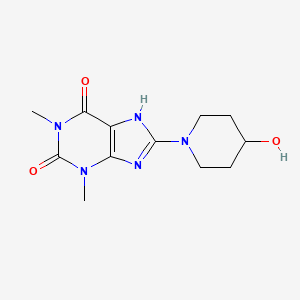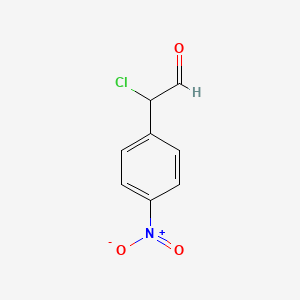![molecular formula C24H27BrN4O4 B10875445 N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10875445.png)
N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(2-methoxyphenoxy)acetohydrazide is a complex organic compound featuring an indole core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(2-methoxyphenoxy)acetohydrazide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Azepane Introduction: The azepane moiety is introduced via a nucleophilic substitution reaction, where the brominated indole reacts with azepane in the presence of a base.
Hydrazide Formation: The final step involves the reaction of the substituted indole with 2-(2-methoxyphenoxy)acetic acid hydrazide under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce indole-2,3-diols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Due to its indole core, it may exhibit biological activities such as anticancer, antiviral, and antimicrobial properties.
Pharmacology: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Chemical Biology: The compound can serve as a probe to study various biochemical processes involving indole derivatives.
Wirkmechanismus
The mechanism of action of N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(2-methoxyphenoxy)acetohydrazide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(3,4-dimethoxyphenyl)acetohydrazide
- N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-phenylacetohydrazide
Uniqueness
The uniqueness of N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(2-methoxyphenoxy)acetohydrazide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the methoxyphenoxy group, in particular, may enhance its solubility and bioavailability.
Eigenschaften
Molekularformel |
C24H27BrN4O4 |
|---|---|
Molekulargewicht |
515.4 g/mol |
IUPAC-Name |
N-[1-(azepan-1-ylmethyl)-5-bromo-2-hydroxyindol-3-yl]imino-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H27BrN4O4/c1-32-20-8-4-5-9-21(20)33-15-22(30)26-27-23-18-14-17(25)10-11-19(18)29(24(23)31)16-28-12-6-2-3-7-13-28/h4-5,8-11,14,31H,2-3,6-7,12-13,15-16H2,1H3 |
InChI-Schlüssel |
POJROIAOQFSWGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875364.png)



![7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10875398.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875401.png)
![2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid](/img/structure/B10875408.png)
![2-(4-acetylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10875410.png)
![methyl 4-[({[5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10875417.png)
![N-[2-(3-{[4-(2-chloro-6-nitrophenoxy)benzyl]oxy}quinoxalin-2-yl)phenyl]acetamide](/img/structure/B10875419.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10875433.png)
![N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(5-chloro-2-methoxyphenyl)amine](/img/structure/B10875435.png)

![2-bromo-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10875444.png)
